Technical Guide: Physicochemical Profiling of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine
Technical Guide: Physicochemical Profiling of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine
This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine , a critical intermediate in the development of sulfonamide-based therapeutics.
Executive Summary & Chemical Identity
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (CAS 21447-63-2 ) is a tertiary sulfonamide derivative serving as a high-value scaffold in medicinal chemistry. It functions primarily as a stable, lipophilic precursor to 3-amino-4-methylbenzenesulfonylmorpholine , a key aniline intermediate used in the synthesis of kinase inhibitors (e.g., PARG, PCSK9 inhibitors) and antimalarial agents.
Its structural core combines a morpholine ring (imparting solubility and hydrogen-bond acceptance) with a nitro-toluene sulfonyl moiety (providing a handle for reduction and subsequent urea/amide coupling).
Table 1: Chemical Identity & Core Descriptors
| Property | Specification |
| IUPAC Name | 4-[(4-Methyl-3-nitrophenyl)sulfonyl]morpholine |
| CAS Registry Number | 21447-63-2 |
| Molecular Formula | C₁₁H₁₄N₂O₅S |
| Molecular Weight | 286.31 g/mol |
| SMILES | Cc1ccc(cc1=O)S(=O)(=O)N2CCOCC2 |
| Structural Class | Tertiary Sulfonamide / Nitroaromatic |
| Key Functional Groups | Sulfonyl ( |
Physicochemical Properties[1][8][9][10]
The following data synthesizes experimental observations from analogous sulfonamide scaffolds and predicted values derived from structure-activity relationship (SAR) models.
Solid State Properties
-
Physical State: Crystalline Solid.
-
Appearance: Pale yellow to off-white powder (characteristic of nitroaromatic sulfonamides).
-
Melting Point (Predicted): 125 °C – 145 °C .
-
Note: While the precursor (sulfonyl chloride) melts at ~30–40 °C, the formation of the stable sulfonamide bond significantly elevates the lattice energy and melting point.
-
-
Crystallinity: High potential for polymorphism; typically crystallizes in monoclinic or triclinic systems stabilized by
- stacking of the nitro-toluene rings.
Solution Properties & Lipophilicity
-
Solubility Profile:
-
High Solubility: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.
-
Moderate Solubility: Methanol, Ethanol (often requires heating).
-
Low/Insoluble: Water, Hexanes.
-
-
Partition Coefficient (LogP): 1.2 – 1.8 (Experimental/Predicted Range).
-
Significance: This LogP range is optimal for drug intermediates, allowing sufficient organic solubility for reactions while remaining amenable to reverse-phase HPLC purification.
-
-
pKa: The molecule lacks an acidic sulfonamide proton (tertiary sulfonamide). The morpholine nitrogen is deactivated by the electron-withdrawing sulfonyl group, rendering it non-basic.
Synthesis & Reaction Engineering
The synthesis of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine follows a standard Schotten-Baumann sulfonylation , characterized by high yields and operational simplicity.
Protocol 1: Nucleophilic Substitution (Sulfonylation)
Reagents:
-
Precursor: 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1).
-
Nucleophile: Morpholine (1.1 – 1.2 equivalents).
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 equivalents) to scavenge HCl. -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM (10 volumes). Cool to 0 °C under nitrogen atmosphere.
-
Addition: Add Triethylamine (1.5 eq) followed by the slow, dropwise addition of Morpholine (1.1 eq). Exothermic reaction – maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1][2][3][4][5]
-
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove excess morpholine/base), followed by saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or Isopropanol if necessary to yield the target as a pale yellow solid.
Visualization: Synthesis Pathway
The following diagram illustrates the transformation from the sulfonyl chloride to the target sulfonamide and its subsequent reduction to the aniline (the active drug intermediate).
Caption: Synthetic route from sulfonyl chloride precursor to the target morpholine scaffold and subsequent reduction.
Characterization Protocols
To ensure the integrity of this intermediate for downstream pharmaceutical applications, a self-validating analytical workflow is required.
Nuclear Magnetic Resonance (NMR) Profiling
Expected 1H NMR Signals (in
-
Aromatic Region (7.5 – 8.5 ppm): Three distinct protons.
-
d ~8.4 ppm (d, J=2 Hz): Proton adjacent to the nitro group (H-2).
-
dd ~7.9 ppm (dd): Proton between sulfonyl and methyl (H-6).
-
d ~7.6 ppm (d, J=8 Hz): Proton adjacent to the methyl group (H-5).
-
-
Morpholine Ring (3.0 – 3.7 ppm):
-
m ~3.6–3.7 ppm (4H): Protons adjacent to Oxygen (
). -
m ~3.0–3.1 ppm (4H): Protons adjacent to Nitrogen (
).
-
-
Methyl Group (2.0 – 2.7 ppm):
-
s ~2.6 ppm (3H): Methyl group attached to the aromatic ring (
).
-
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 210 nm.
-
Retention Time: Expect elution in the middle of the gradient (approx. 5–7 min) due to moderate lipophilicity.
Visualization: Characterization Workflow
This flowchart defines the decision logic for validating the compound's identity and purity.
Caption: Analytical decision tree for validating the purity and identity of the synthesized intermediate.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Nitroaromatics: Potential for energetic decomposition at high temperatures. Do not heat dry solids above 180 °C.
-
Skin/Eye Irritant: Sulfonamides can cause sensitization. Wear nitrile gloves and safety glasses.
-
Inhalation: Dust may be irritating. Handle in a fume hood.
Storage:
-
Store in a cool, dry place (2–8 °C preferred for long-term).
-
Keep away from strong reducing agents (hydrazine, hydrides) until the controlled reduction step is intended.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25222, 4-(4-Nitrophenyl)morpholine. (Used for structural analogy and spectral prediction logic). Retrieved from [Link]
-
Mousavi, S.A. et al. (2009). PCSK9 and its role in LDL regulation. J. Int.[4] Med., 266, 517-519.[4] (Context for downstream application of the scaffold).
Sources
- 1. US20200165208A1 - Parg inhibitory compounds - Google Patents [patents.google.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2018165718A1 - Heterocyclic inhibitors of pcsk9 - Google Patents [patents.google.com]
- 5. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
